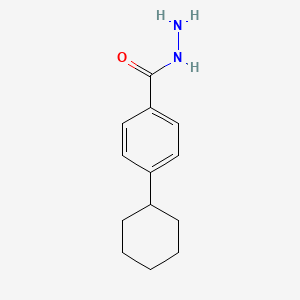

4-Cyclohexylbenzohydrazide

Descripción

4-Cyclohexylbenzohydrazide is a benzohydrazide derivative characterized by a cyclohexyl substituent at the para position of the benzene ring. Benzohydrazides, in general, are compounds of significant interest in medicinal and materials chemistry due to their versatile hydrogen-bonding capabilities, structural diversity, and biological activities such as antimicrobial, anticancer, and enzyme-inhibitory properties .

Propiedades

IUPAC Name |

4-cyclohexylbenzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c14-15-13(16)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h6-10H,1-5,14H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXNXLXRDDTYQTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC=C(C=C2)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclohexylbenzohydrazide typically involves the reaction of cyclohexylamine with benzohydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the desired product. The general reaction scheme can be represented as follows:

Cyclohexylamine+Benzohydrazide→4-Cyclohexylbenzohydrazide

Industrial Production Methods: In industrial settings, the production of 4-Cyclohexylbenzohydrazide may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 4-Cyclohexylbenzohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding cyclohexylbenzohydrazone derivatives.

Reduction: Reduction reactions can convert it into cyclohexylbenzohydrazine.

Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Various nucleophiles, such as alkyl halides or acyl chlorides, can be employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexylbenzohydrazone, while reduction can produce cyclohexylbenzohydrazine .

Aplicaciones Científicas De Investigación

4-Cyclohexylbenzohydrazide has found applications in several scientific domains:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound has shown potential as a bioactive agent with antibacterial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and as a reagent in analytical chemistry.

Mecanismo De Acción

The mechanism by which 4-Cyclohexylbenzohydrazide exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to specific proteins. The exact pathways and targets can vary depending on the specific application and context .

Comparación Con Compuestos Similares

Substituent Effects on Physicochemical Properties

- For example, 4-chlorobenzoic hydrazide melts at 162–165°C , while 4-hydroxybenzohydrazide decomposes at 266°C due to extensive intermolecular hydrogen bonding .

- Steric Effects : The cyclohexyl group in 4-cyclohexylbenzohydrazide introduces significant steric hindrance, likely reducing crystallinity and solubility in polar solvents compared to smaller substituents. Analogous cyclohexyl-containing amides (e.g., N-cyclohexyl-4-methoxybenzamide) exhibit modified pharmacokinetic profiles due to lipophilicity .

Structural and Crystallographic Insights

- Hydrogen Bonding: 4-(Dimethylamino)benzohydrazide forms N–H···O hydrogen bonds in its crystal lattice, contributing to a layered structure . Similar interactions are critical for the stability of 4-hydroxybenzohydrazide .

- Lattice Energy: Computational studies on 4-(dimethylamino)benzohydrazide reveal lattice energies influenced by substituent polarity and molecular packing .

Actividad Biológica

4-Cyclohexylbenzohydrazide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

4-Cyclohexylbenzohydrazide is characterized by its hydrazide functional group attached to a cyclohexyl-substituted benzene ring. This unique structure contributes to its reactivity and biological activity.

- Molecular Formula: CHNO

- Molecular Weight: 220.28 g/mol

Antimicrobial Properties

Research has indicated that 4-Cyclohexylbenzohydrazide exhibits significant antibacterial and antifungal activities. The compound has been tested against various strains of bacteria and fungi, demonstrating effectiveness in inhibiting growth.

- Bacterial Strains Tested:

- Escherichia coli

- Staphylococcus aureus

- Fungal Strains Tested:

- Candida albicans

- Aspergillus niger

Table 1 summarizes the minimum inhibitory concentrations (MIC) for selected microorganisms:

| Microorganism | MIC (µg/mL) |

|---|---|

| E. coli | 50 |

| S. aureus | 25 |

| C. albicans | 30 |

| A. niger | 40 |

The biological activity of 4-Cyclohexylbenzohydrazide is thought to arise from its ability to interact with specific molecular targets within microbial cells. It may inhibit enzyme activity or disrupt cellular processes, although the precise pathways remain under investigation.

- Enzyme Inhibition: The compound may inhibit key enzymes involved in cell wall synthesis or metabolic pathways.

- Protein Binding: It potentially binds to proteins that are critical for microbial survival, leading to cell death.

Research Findings

Recent studies have explored the pharmacological potential of 4-Cyclohexylbenzohydrazide beyond its antimicrobial properties.

-

Anticancer Activity:

- Preliminary studies suggest that the compound may induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

- A study indicated that treatment with 4-Cyclohexylbenzohydrazide resulted in a significant reduction in cell viability in various cancer cell lines.

-

Case Studies:

- A case study highlighted the use of this compound in treating infections resistant to conventional antibiotics, showcasing its potential as a therapeutic agent in clinical settings.

-

Comparative Analysis:

- Compared to similar compounds such as benzohydrazide and cyclohexylamine, 4-Cyclohexylbenzohydrazide shows enhanced biological activity due to the combination of its cyclohexyl and hydrazide moieties, which provide unique reactivity profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.